molecular formula C25H23FN2 B10912774 1-(3-fluorobenzyl)-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole

1-(3-fluorobenzyl)-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole

Cat. No.: B10912774
M. Wt: 370.5 g/mol
InChI Key: GWWIYSRPBYVCLZ-UHFFFAOYSA-N
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Description

1-(3-Fluorobenzyl)-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of a fluorobenzyl group, a methyl group, and two methylphenyl groups attached to the pyrazole ring. The unique structural features of this compound make it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-fluorobenzyl)-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be appropriately substituted to introduce the desired methyl and methylphenyl groups.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of a fluorobenzyl halide with the pyrazole intermediate in the presence of a base.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluorobenzyl)-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the pyrazole ring and the benzyl groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups such as halides, alkyl, or aryl groups.

Scientific Research Applications

1-(3-Fluorobenzyl)-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its unique structural features.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-fluorobenzyl)-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The fluorobenzyl and methylphenyl groups may enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

    1-(3-Fluorobenzyl)-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole: Similar in structure but with different substituents on the pyrazole ring.

    3-(3-Fluorobenzyl)-1-(4-methylphenyl)sulfonylazetidine: Contains a sulfonyl group instead of the pyrazole ring.

    Phenylboronic Acid: Contains a boronic acid group instead of the pyrazole ring.

Uniqueness: this compound is unique due to its specific combination of fluorobenzyl, methyl, and methylphenyl groups attached to the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C25H23FN2

Molecular Weight

370.5 g/mol

IUPAC Name

1-[(3-fluorophenyl)methyl]-4-methyl-3,5-bis(4-methylphenyl)pyrazole

InChI

InChI=1S/C25H23FN2/c1-17-7-11-21(12-8-17)24-19(3)25(22-13-9-18(2)10-14-22)28(27-24)16-20-5-4-6-23(26)15-20/h4-15H,16H2,1-3H3

InChI Key

GWWIYSRPBYVCLZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=NN2CC3=CC(=CC=C3)F)C4=CC=C(C=C4)C)C

Origin of Product

United States

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